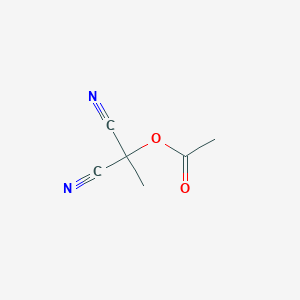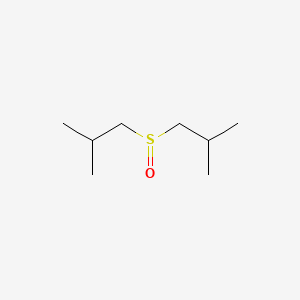
Dimethylberyllium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylberyllium is a chemical compound with the formula C2H6Be. It has a molecular weight of 39.0812 . The IUPAC Standard InChIKey for Dimethylberyllium is RPUYWDQUQHEHSQ-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of Dimethylberyllium can be viewed as a 2D Mol file or as a computed 3D SD file . It’s also mentioned that Dimethylberyllium adopts the same structure as Dimethylmagnesium .Chemical Reactions Analysis
The chemical reactions of Dimethylberyllium have been studied. For example, it’s known to ignite when the neat compound is reacted with CO2 . A DFT and ab initio study into the photon emission observed in a gas phase carbon dioxide activation reaction was conducted .Applications De Recherche Scientifique
Complex Formation with Aliphatic Amines
Dimethylberyllium forms molecular complexes with aliphatic amines. A CNDO/2 study revealed relationships between interaction energy, charge transfer, and ionization potential of the amine, in line with Mulliken's charge transfer theory (Latajka et al., 1977).
Reactions with Nitrogen, Oxygen, and Phosphorus Systems
Reactions of dimethylberyllium with various systems, like octamethylcyclotetrasiloxane, produce compounds such as methyl(trimethylsilanato)beryllium. Its interactions with other compounds, including aminopyridine or dimethylphosphine, have been studied, shedding light on complex formation processes (Bell et al., 1980).
Photonic Emission in Carbon Dioxide Activation
When reacted with CO2, dimethylberyllium ignites, leading to the formation of beryllium acetate. DFT and ab initio calculations provide insights into the reaction’s exothermic nature and the formation of reactive intermediates like methyleneberyllium (Fairlie & Bucher, 2018).
Interaction with Amino-Alcohols
Dimethylberyllium's reactions with substances like 2-methoxyethanol and 8-hydroxyquinoline have been detailed, leading to the formation of oligomeric or tetrameric compounds in solution. These findings are crucial for understanding its complexation behavior (Coates & Fishwick, 1968).
Activation of N-Heterocyclic Carbenes
Dimethylberyllium has been used to study the activation of N-heterocyclic carbenes, revealing insights into the formation of methylhydrido derivatives and beryllium organoamides. These findings enhance our understanding of beryllium's reactivity and coordination chemistry (Arrowsmith, Hill, & Kociok‐Köhn, 2015).
Pyrolysis and Formation of Hydrides
Studies on the pyrolysis of compounds like t-Butylberyllium with dimethylberyllium have revealed the formation of various hydrides and amine complexes. This research provides insights into the thermal decomposition and associated reaction pathways of beryllium compounds (Coates, Smith, & Srivastava, 1973).
Safety And Hazards
Safety precautions for handling Dimethylberyllium include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
beryllium;carbanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.Be/h2*1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGFPOASROGREL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].[CH3-].[CH3-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Be |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
39.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylberyllium | |
CAS RN |
506-63-8 |
Source


|
| Record name | Dimethylberyllium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYLBERYLLIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCA223KYCY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-oxo-N-[4-[4-(3-oxobutanoylamino)phenyl]phenyl]butanamide](/img/structure/B1605195.png)
![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)



